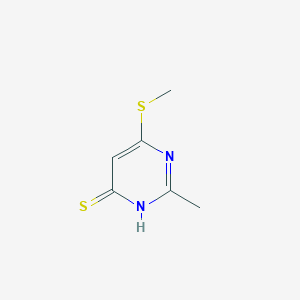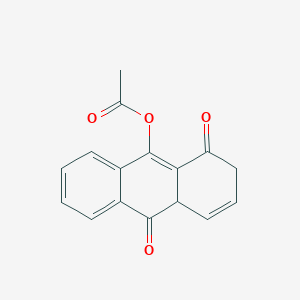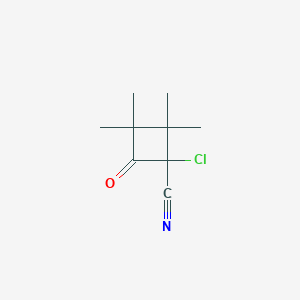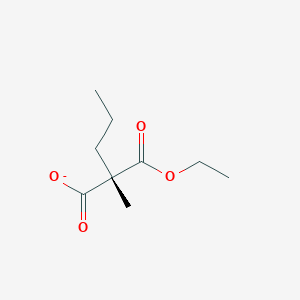
2-Methyl-6-(methylsulfanyl)pyrimidine-4(3H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-(methylsulfanyl)pyrimidine-4(3H)-thione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a methyl group at position 2, a methylsulfanyl group at position 6, and a thione group at position 4.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(methylsulfanyl)pyrimidine-4(3H)-thione typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4-thiouracil with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the thione group, converting it to a thiol or other reduced forms.
Substitution: The methylsulfanyl group can be substituted by various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
2-Methyl-6-(methylsulfanyl)pyrimidine-4(3H)-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products.
作用机制
The mechanism of action of 2-Methyl-6-(methylsulfanyl)pyrimidine-4(3H)-thione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, its antimicrobial activity may result from the inhibition of enzymes involved in bacterial cell wall synthesis.
相似化合物的比较
2-Methyl-4-thiouracil: Similar structure but lacks the methylsulfanyl group.
6-Methylsulfanyl-2-thiouracil: Similar structure but lacks the methyl group at position 2.
4-Methyl-6-(methylsulfanyl)pyrimidine: Similar structure but lacks the thione group.
Uniqueness: 2-Methyl-6-(methylsulfanyl)pyrimidine-4(3H)-thione is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the methylsulfanyl and thione groups distinguishes it from other pyrimidine derivatives and contributes to its diverse applications in research and industry.
属性
CAS 编号 |
88317-62-8 |
|---|---|
分子式 |
C6H8N2S2 |
分子量 |
172.3 g/mol |
IUPAC 名称 |
2-methyl-4-methylsulfanyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C6H8N2S2/c1-4-7-5(9)3-6(8-4)10-2/h3H,1-2H3,(H,7,8,9) |
InChI 键 |
BMYWXMVDLXVRQA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=S)N1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine](/img/structure/B14394594.png)

![3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B14394606.png)


![2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14394633.png)


![1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one](/img/structure/B14394642.png)
![4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one](/img/structure/B14394658.png)

